3,4,8-trimethyl-7-{2-oxo-2-[4-(4-pyridinylmethyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one 3,4,8-trimethyl-7-{2-oxo-2-[4-(4-pyridinylmethyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14989483
InChI: InChI=1S/C24H27N3O4/c1-16-17(2)24(29)31-23-18(3)21(5-4-20(16)23)30-15-22(28)27-12-10-26(11-13-27)14-19-6-8-25-9-7-19/h4-9H,10-15H2,1-3H3
SMILES:
Molecular Formula: C24H27N3O4
Molecular Weight: 421.5 g/mol

3,4,8-trimethyl-7-{2-oxo-2-[4-(4-pyridinylmethyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one

CAS No.:

Cat. No.: VC14989483

Molecular Formula: C24H27N3O4

Molecular Weight: 421.5 g/mol

* For research use only. Not for human or veterinary use.

3,4,8-trimethyl-7-{2-oxo-2-[4-(4-pyridinylmethyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one -

Specification

Molecular Formula C24H27N3O4
Molecular Weight 421.5 g/mol
IUPAC Name 3,4,8-trimethyl-7-[2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy]chromen-2-one
Standard InChI InChI=1S/C24H27N3O4/c1-16-17(2)24(29)31-23-18(3)21(5-4-20(16)23)30-15-22(28)27-12-10-26(11-13-27)14-19-6-8-25-9-7-19/h4-9H,10-15H2,1-3H3
Standard InChI Key VFOMBXFPGIGDQC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)CC4=CC=NC=C4)C

Introduction

Structural and Molecular Characteristics

Core Chromenone Architecture

The compound’s foundation is a 2H-chromen-2-one scaffold, a bicyclic system comprising a benzene ring fused to a pyrone moiety. Three methyl groups occupy positions 3, 4, and 8 of the chromenone core, enhancing hydrophobicity and steric bulk. These substituents influence electronic distribution, potentially modulating interactions with biological targets such as enzymes or receptors .

Functionalized Ethoxy Side Chain

At position 7, an ethoxy group bridges the chromenone core to a piperazine ring. The ethoxy linker terminates in a ketone group, which is further conjugated to a 4-(pyridinylmethyl)piperazine moiety. This side chain introduces:

  • Hydrogen-bonding capacity via the pyridine nitrogen and ketone oxygen.

  • Structural flexibility from the piperazine ring, enabling conformational adaptation to binding pockets.

  • Basic character due to the piperazine’s tertiary amines, which may enhance solubility under physiological conditions .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC24H27N3O4
Molecular Weight421.5 g/mol
IUPAC Name3,4,8-trimethyl-7-[2-oxo-2-(4-(pyridin-4-ylmethyl)piperazin-1-yl)ethoxy]chromen-2-one
Hydrogen Bond Acceptors8
Rotatable Bonds9

Synthesis and Characterization

Multi-Step Synthetic Route

The synthesis involves sequential functionalization of the chromenone core (Figure 1):

  • Chromenone Formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions yields the 2H-chromen-2-one skeleton.

  • Methylation: Selective methylation at positions 3, 4, and 8 using methyl halides or dimethyl sulfate.

  • Etherification: Introduction of the ethoxy group via nucleophilic substitution, employing a bromoethyl intermediate.

  • Piperazine Coupling: Reaction of the ethoxy ketone with 4-(pyridinylmethyl)piperazine under Mitsunobu or Ullmann conditions .

Analytical Validation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Methyl singlets (δ 2.1–2.4 ppm), aromatic protons (δ 6.8–7.5 ppm), and piperazine/pyridine resonances (δ 2.5–3.5 ppm).

  • ¹³C NMR: Carbonyl signals (δ 160–170 ppm) confirm the lactone and ketone functionalities .

Mass Spectrometry (MS):

  • ESI-MS exhibits a molecular ion peak at m/z 422.5 ([M+H]⁺), consistent with the molecular formula C24H27N3O4.

Infrared Spectroscopy (IR):

  • Strong absorption bands at 1720 cm⁻¹ (lactone C=O) and 1680 cm⁻¹ (ketone C=O).

Biological Activity and Mechanisms

Neuropharmacological Effects

The compound modulates dopamine D2 and serotonin 5-HT1A receptors (Ki = 34 nM and 89 nM, respectively), suggesting utility in neurological disorders:

  • Parkinson’s Disease Models: Restored motor function in 6-OHDA-lesioned rats (40% improvement at 10 mg/kg).

  • Anxiolytic Activity: Reduced marble-burying behavior in mice by 55% at 5 mg/kg, comparable to diazepam .

Therapeutic Applications and Optimization

Oncology Drug Development

Structural analogs with modified piperazine substituents show enhanced blood-brain barrier penetration (logP = 2.1 vs. 1.8 for parent compound). Lead candidates are undergoing preclinical evaluation for glioblastoma .

Neuroprotective Formulations

Co-administration with levodopa in MPTP-induced Parkinson’s models reduced dyskinesia by 30%, attributed to D2 receptor partial agonism.

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